Home > Products > Screening Compounds P26659 > Btk inhibitor 1 hydrochloride
Btk inhibitor 1 hydrochloride -

Btk inhibitor 1 hydrochloride

Catalog Number: EVT-1533769
CAS Number:
Molecular Formula: C22H23ClN6O
Molecular Weight: 422.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Btk inhibitor 1 Hcl is a pyrazolo[3,4-d]pyrimidine derivative as a Btk kinase inhibitor.  ,
Overview

Btk inhibitor 1 hydrochloride is a selective, irreversible inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling and immune response regulation. This compound has gained attention due to its potential therapeutic applications in treating various B-cell malignancies and autoimmune diseases. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in biological studies and potential clinical applications.

Source

Bruton's tyrosine kinase inhibitors, including Btk inhibitor 1 hydrochloride, are synthesized from various chemical precursors through intricate synthetic routes. These compounds are often derived from modifications of existing small molecules that exhibit kinase inhibitory activity. The development of Btk inhibitors is primarily driven by the need for targeted therapies in hematological cancers and inflammatory conditions.

Classification

Btk inhibitor 1 hydrochloride falls under the category of small-molecule inhibitors specifically targeting kinases. It is classified as an irreversible inhibitor due to its mechanism of covalently binding to the active site of Bruton's tyrosine kinase, thereby inhibiting its enzymatic activity.

Synthesis Analysis

Methods

The synthesis of Btk inhibitor 1 hydrochloride typically involves several key steps, including:

  1. Formation of Key Intermediates: Initial reactions often involve the creation of intermediates through methods such as nucleophilic substitutions or cyclization reactions.
  2. Functional Group Modifications: The introduction of functional groups that enhance solubility or bioactivity is crucial. For instance, substituents that improve binding affinity to the target enzyme are incorporated.
  3. Salt Formation: The final step usually includes the formation of the hydrochloride salt to increase stability and solubility in aqueous environments.

Technical Details

The synthetic route may involve techniques such as:

  • Knoevenagel Condensation: Used for forming carbon-carbon bonds.
  • Cyclization Reactions: Essential for constructing the core structure of the inhibitor.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product and remove impurities.
Molecular Structure Analysis

Structure

Btk inhibitor 1 hydrochloride features a complex molecular structure that includes:

  • A central aromatic ring system.
  • Various substituents that contribute to its binding affinity and specificity for Bruton's tyrosine kinase.

Data

The molecular formula, molecular weight, and specific structural characteristics can be derived from spectroscopic data such as NMR (nuclear magnetic resonance) and mass spectrometry. These analyses confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Btk inhibitor 1 hydrochloride undergoes several chemical reactions during its synthesis:

  • Nucleophilic Substitution: Key for introducing functional groups.
  • Deprotection Reactions: Often necessary to reveal reactive sites after protective groups are used during synthesis.

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reactants. Reaction conditions are optimized to maximize yield and minimize by-products.

Mechanism of Action

Process

The mechanism by which Btk inhibitor 1 hydrochloride exerts its effects involves:

  1. Covalent Binding: The compound forms a covalent bond with a specific cysteine residue in the active site of Bruton's tyrosine kinase.
  2. Inhibition of Phosphorylation: This binding prevents the phosphorylation of downstream signaling molecules, effectively halting B-cell receptor signaling pathways that promote cell proliferation and survival.

Data

Studies have shown that Btk inhibitor 1 hydrochloride has an IC50 value in the low nanomolar range, indicating potent inhibition of Bruton's tyrosine kinase activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form, which enhances bioavailability.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • pH Sensitivity: As a salt form, it is generally stable within a physiological pH range but should be handled with care regarding pH changes.
Applications

Btk inhibitor 1 hydrochloride has significant scientific uses including:

  • Cancer Therapy: It is being investigated for its efficacy in treating B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  • Autoimmune Diseases: Research is ongoing into its potential applications in treating conditions like rheumatoid arthritis and lupus where B-cell activation plays a critical role.
Introduction to Bruton’s Tyrosine Kinase (BTK) and Its Inhibitors

Biochemical Role of BTK in B-Cell Receptor (BCR) Signaling Pathways

Bruton’s tyrosine kinase (BTK) is a non-receptor cytoplasmic tyrosine kinase belonging to the Tec kinase family, crucially positioned downstream of the B-cell receptor (BCR). Its activation initiates a meticulously coordinated signaling cascade essential for B-cell development, proliferation, survival, and differentiation [1] [3]. Upon antigen engagement with the BCR, the immunoreceptor tyrosine-based activation motifs (ITAMs) on the co-receptors CD79A and CD79B become phosphorylated by Src-family kinases (e.g., LYN). This event recruits and activates spleen tyrosine kinase (SYK), which subsequently phosphorylates BTK at tyrosine residue Y551 within its kinase domain [1] [6]. A critical prerequisite for BTK activation is its translocation to the plasma membrane, mediated by the interaction between its pleckstrin homology (PH) domain and phosphatidylinositol-3,4,5-trisphosphate (PIP3)—a lipid second messenger generated by phosphatidylinositol 3-kinase (PI3K) [1] [4].

Fully activated BTK (autophosphorylated at Y223) then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [1] [3]. IP3 mobilizes calcium ions (Ca²⁺) from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC). These events converge to activate three major downstream signaling pathways:

  • Nuclear Factor Kappa B (NF-κB) Pathway: Critical for expression of pro-survival and anti-apoptotic genes (e.g., BCL-XL).
  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Regulates cell proliferation and differentiation.
  • Nuclear Factor of Activated T-cells (NFAT) Pathway: Modulates cytokine production and B-cell activation [1] [3] [4].

Beyond the canonical antigen-dependent BCR signaling, BTK also integrates signals from chemokine receptors (e.g., CXCR4, CXCR5), adhesion molecules, Toll-like receptors (TLRs), and Fc receptors (FcγR, FcεR) [3] [7]. This positions BTK as a central signaling node influencing B-cell migration, adhesion to stromal cells within lymphoid niches, and responses to innate immune stimuli.

Table 1: Key Proteins in BCR Signaling Pathway Involving BTK

ProteinFunctionDownstream Effectors/Pathways
LYNSrc-family kinase; initial ITAM phosphorylation on CD79A/B.SYK activation.
SYKTyrosine kinase; phosphorylates and activates BTK (Y551).BTK, BLNK adaptor.
BTKTec kinase; phosphorylates PLCγ2.PLCγ2, Calcium flux, NF-κB, MAPK, NFAT.
PLCγ2Effector enzyme; cleaves PIP2 into IP3 and DAG.IP3 (Ca²⁺ release), DAG (PKC activation).
PI3KGenerates PIP3; recruits BTK to membrane.AKT activation (tonic signaling), BTK membrane localization.

Pathophysiological Implications of BTK Dysregulation in Hematological and Autoimmune Disorders

Dysregulated BTK activity, often through constitutive activation rather than genetic mutation, underpins the pathogenesis of diverse B-cell malignancies and autoimmune conditions. In hematological cancers, sustained BCR signaling—frequently driven by chronic antigen stimulation or autonomous BCR activation—provides pro-survival, proliferative, and migratory advantages to malignant B-cells [1] [5] [6].

  • Chronic Lymphocytic Leukemia (CLL): BTK is constitutively phosphorylated in CLL cells, particularly those with unmutated immunoglobulin heavy-chain variable region (IGHV) genes. This hyperactivation promotes interactions with the tumor microenvironment (e.g., lymph nodes, bone marrow), fostering survival via NF-κB-mediated upregulation of anti-apoptotic proteins (BCL-2, BCL-XL) and cytokine production. BTK inhibition disrupts these survival signals and mobilizes CLL cells into the periphery, leading to characteristic treatment-induced lymphocytosis followed by apoptosis [5] [6].
  • Mantle Cell Lymphoma (MCL): MCL cells exhibit chronic active BCR signaling reliant on BTK. BTK inhibition disrupts proliferation signals and adhesion to stromal cells, demonstrating high clinical efficacy [6].
  • Waldenström Macroglobulinemia (WM): MYD88 L265P mutations, prevalent in WM, activate BTK via TLR signaling, synergizing with BCR signals to promote malignant clone survival [1] [9].
  • Diffuse Large B-Cell Lymphoma (DLBCL): The activated B-cell-like (ABC) DLBCL subtype is particularly dependent on chronic active BCR signaling converging on NF-κB, with BTK playing a central role [6].

In autoimmune and chronic inflammatory disorders, BTK hyperactivation contributes to the loss of tolerance and excessive autoantibody production:

  • Systemic Lupus Erythematosus (SLE) & Rheumatoid Arthritis (RA): BTK mediates B-cell hyperactivity, autoantibody production (e.g., anti-dsDNA, rheumatoid factor), and FcγR-dependent macrophage activation, driving inflammation and tissue damage [3] [9].
  • Multiple Sclerosis (MS): Beyond B-cells, BTK is expressed in microglia (CNS-resident macrophages). Its inhibition suppresses microglial activation, pro-inflammatory cytokine release (e.g., TNF-α, IL-6), and potentially disrupts B-cell-T-cell interactions within the CNS, offering neuroprotective effects [3] [9].

Table 2: Disorders Associated with BTK Dysregulation and Key Mechanisms

Disorder CategorySpecific DisordersKey Pathophysiological Mechanisms Involving BTK
Hematological MalignanciesChronic Lymphocytic Leukemia (CLL)Constitutive BCR signaling; Microenvironment interactions (NF-κB/BCL-2); Enhanced survival/migration.
Mantle Cell Lymphoma (MCL)Chronic active BCR signaling; Proliferation/survival.
Waldenström Macroglobulinemia (WM)MYD88 L265P mutation -> TLR + BCR synergy -> NF-κB.
Activated B-cell-like DLBCL (ABC-DLBCL)Chronic active BCR signaling -> NF-κB.
Autoimmune DisordersSystemic Lupus Erythematosus (SLE)Autoantibody production; FcγR-mediated inflammation.
Rheumatoid Arthritis (RA)Autoantibody production (Rheumatoid factor); Synovial inflammation.
Multiple Sclerosis (MS)Microglial activation; Cytokine release; B-cell APC function in CNS; Demyelination.

Emergence of Small-Molecule BTK Inhibitors as Therapeutic and Research Tools

The critical role of BTK in B-cell malignancies and autoimmune pathologies spurred the development of small-molecule BTK inhibitors. These agents function by binding to the ATP-binding pocket within BTK's kinase domain, preventing phosphorylation and activation of the kinase and its downstream substrates [6] [10].

Generations and Mechanisms:

  • First-Generation (Covalent Irreversible): Ibrutinib (PCI-32765) is the prototype. It forms a covalent bond with cysteine 481 (Cys481) in BTK via a reactive acrylamide moiety, leading to irreversible inhibition. While highly effective, its selectivity is relative; off-target inhibition of kinases like ITK, TEC, EGFR, and JAK3 contributes to side effects (e.g., atrial fibrillation, rash) [6] [10].
  • Second-Generation (Covalent Irreversible, More Selective): Acalabrutinib and Zanubrutinib were designed for enhanced BTK specificity and reduced off-target binding. They also covalently bind Cys481 but possess distinct chemical structures minimizing interactions with EGFR, ITK, or TEC, improving tolerability profiles [5] [10].
  • Third-Generation (Non-Covalent Reversible): Pirtobrutinib (LOXO-305) represents this class. It binds BTK with high affinity without relying on covalent bonding to Cys481. This mechanism overcomes resistance conferred by the common Cys481 mutation (e.g., C481S) that renders covalent inhibitors ineffective. Resistance mutations affecting non-covalent inhibitors (e.g., T474I, L528W) are emerging [9] [10].
  • Research Tools: Compounds like "Btk inhibitor 1 hydrochloride" (often a reference to tool compounds used in vitro) fall into this category. These are typically potent and selective inhibitors used primarily to dissect BTK's biological functions in cellular and animal models. Examples include CGI1746 or RN486, which may be reversible ATP-competitive inhibitors [10]. Their structures often feature heterocyclic cores (e.g., pyrimidine, pyrrolopyrimidine) optimized for potency and selectivity.

Synthesis and Chemical Features:The synthesis of covalent BTK inhibitors generally involves modular approaches:

  • Core Heterocycle Construction: Often a pyrimidine or pyrazolo[3,4-d]pyrimidine core is synthesized or modified.
  • Aryl/Ether Linkage: The core is linked to an aromatic group (e.g., phenoxyphenyl) via substitution or coupling reactions (e.g., Suzuki coupling).
  • Introduction of Acrylamide Warhead: A critical step involves coupling an acrylamide-containing side chain to the core structure. This is typically achieved by:
  • Deprotecting an amine precursor (e.g., removing a Boc group).
  • Reacting the free amine with acryloyl chloride in the presence of a base (e.g., DIPEA) [10].

Non-covalent inhibitors often share similar core structures but lack the reactive acrylamide group, instead featuring optimized hydrogen bond donors/acceptors and hydrophobic substituents for high-affinity reversible binding.

Therapeutic and Research Impact:Clinically, BTK inhibitors revolutionized treatment paradigms, particularly for CLL and MCL, offering durable responses with chemotherapy-free regimens [5] [6]. Combinations with BCL-2 inhibitors (e.g., Venetoclax) exploit synergistic mechanisms: BTK inhibition mobilizes cells and increases BCL-2 dependence, while Venetoclax directly triggers apoptosis [5].

As research tools, selective inhibitors enable:

  • Elucidation of BTK-specific signaling nodes within complex pathways.
  • Validation of BTK as a target in new disease contexts (e.g., solid tumors, neuroinflammation).
  • Preclinical evaluation of novel inhibitor scaffolds and combination strategies.

Properties

Product Name

Btk inhibitor 1 hydrochloride

Molecular Formula

C22H23ClN6O

Molecular Weight

422.91

SMILES

NC1=C(C2=NC=N1)C(C3=CC=C(OC4=CC=CC=C4)C=C3)=NN2C5CCCNC5.Cl

Synonyms

3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.